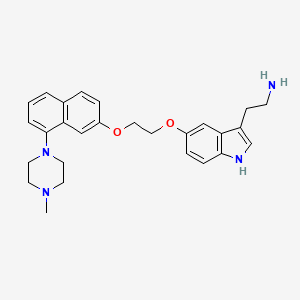![molecular formula C36H38N4 B10791741 1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene](/img/structure/B10791741.png)
1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease . This compound is characterized by the presence of two tetrahydroacridinyl groups attached to a benzene ring through aminoethyl linkers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene typically involves the following steps:
Formation of Tetrahydroacridine: The initial step involves the synthesis of 1,2,3,4-tetrahydroacridine.
Amination: The tetrahydroacridine is then subjected to amination to introduce the aminoethyl groups.
Coupling with Benzene: The final step involves the coupling of the aminoethyl-substituted tetrahydroacridine with a benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives.
Scientific Research Applications
1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene involves its interaction with biological targets such as enzymes and DNA. The compound can act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it can intercalate into DNA, affecting its structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}thiourea
- Tacrine (9-amino-1,2,3,4-tetrahydroacridine)
- Phenanthridinium derivatives
Uniqueness
1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene is unique due to its dual tetrahydroacridinyl groups, which enhance its ability to interact with multiple biological targets. This makes it a promising candidate for multitarget therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C36H38N4 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N-[2-[3-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]phenyl]ethyl]-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C36H38N4/c1-5-16-31-27(12-1)35(28-13-2-6-17-32(28)39-31)37-22-20-25-10-9-11-26(24-25)21-23-38-36-29-14-3-7-18-33(29)40-34-19-8-4-15-30(34)36/h1,3,5,7,9-12,14,16,18,24H,2,4,6,8,13,15,17,19-23H2,(H,37,39)(H,38,40) |
InChI Key |
ODQNIVRICPGBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCC4=CC(=CC=C4)CCNC5=C6CCCCC6=NC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-[3-[1-[3,3,3-trifluoro-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]propyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791673.png)
![4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791680.png)
![4-fluoro-N-[3-[1-[11-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]undecyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791686.png)
![4-fluoro-N-[3-[1-[10-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]decyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791694.png)
![4-fluoro-N-[3-[1-[(E)-4-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]but-2-enyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791705.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylsulfanyl)propyl]acetamide](/img/structure/B10791708.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide](/img/structure/B10791715.png)
![1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine](/img/structure/B10791723.png)
![N'-ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine](/img/structure/B10791738.png)
![2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine](/img/structure/B10791743.png)
![3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan](/img/structure/B10791751.png)
![cis-2-Biphenyl-4-yl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791759.png)
